Regulatory Designation and Monograph Compliance as a Pharmacopeial Reference Standard
Defluoro Prasugrel Hydrochloride is officially designated as an impurity reference standard in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for Prasugrel [1]. This designation mandates its use for system suitability and impurity quantification during method validation and quality control release testing. In contrast, non-pharmacopeial impurities or structural analogs lack this formal recognition and traceable characterization data, making them unsuitable for regulatory submissions .
| Evidence Dimension | Regulatory Acceptance and Traceability |
|---|---|
| Target Compound Data | USP/EP designated impurity standard with traceable characterization [1] |
| Comparator Or Baseline | Non-compendial impurities or analogs (e.g., Prasugrel chloride impurity, m-fluoro isomer) |
| Quantified Difference | Absolute requirement for ANDA/DMF submissions vs. non-compliant for regulatory filings |
| Conditions | Regulatory environment for generic drug applications |
Why This Matters
Procurement of a non-pharmacopeial alternative introduces regulatory risk and potential rejection of analytical data by health authorities.
- [1] SynZeal. Prasugrel EP Impurity A. CAS 1391194-45-8 (base); Rel. CAS 1391053-53-4 (HCl salt). View Source
